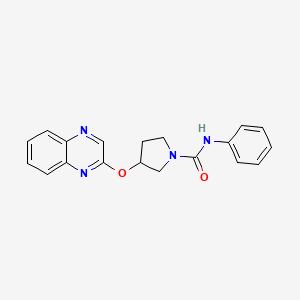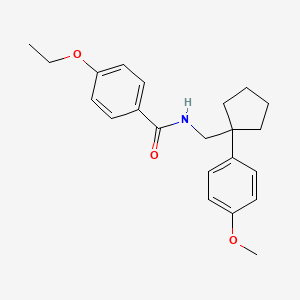![molecular formula C15H18F2O3 B2665517 2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid CAS No. 2251053-48-0](/img/structure/B2665517.png)
2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
Again, while specific reactions involving “2-[4,4-Difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid” are not available, organoboron compounds like this one can undergo a variety of transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations such as alkenylations, alkynylations, and arylations .Aplicaciones Científicas De Investigación
Antioxidant and Xanthine Oxidase Inhibitory Activities
A study conducted by Ikram et al. (2015) explored the synthesis, characterization, and biological activities of transition metal complexes derived from an amino acid bearing Schiff base ligand, which shares a structural motif with the cyclohexyl and acetic acid components. These compounds were evaluated for their antioxidant properties and inhibitory activities against xanthine oxidase, an enzyme associated with gout and hyperuricemia. The zinc complex, in particular, showed significant xanthine oxidase inhibition, surpassing the efficacy of standard reference drugs. This suggests potential applications in developing novel therapeutic agents targeting oxidative stress and related diseases (Ikram et al., 2015).
Synthesis and Antimicrobial Evaluation
Research by Noolvi et al. (2016) focused on the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, which includes a methoxyphenyl group similar to the one in the compound of interest. These derivatives were tested for their antimicrobial activities against various strains of microbes. The study highlights the potential of such compounds in the development of new antimicrobial agents, which could address the increasing concern of antibiotic resistance (Noolvi et al., 2016).
Novel Fluorophores for Biomedical Analysis
A study by Hirano et al. (2004) introduced a novel fluorophore derived from 5-methoxyindole-3-acetic acid, showcasing strong fluorescence in a wide pH range of aqueous media. The fluorophore's stability against light and heat, along with its strong fluorescence unaffected by pH changes, makes it an excellent candidate for fluorescent labeling in biomedical analyses. Such characteristics suggest the potential application of structurally related compounds in developing new fluorescent labeling agents for research and diagnostic purposes (Hirano et al., 2004).
Propiedades
IUPAC Name |
2-[4,4-difluoro-1-(3-methoxyphenyl)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2O3/c1-20-12-4-2-3-11(9-12)14(10-13(18)19)5-7-15(16,17)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSFJJPPABZITI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(CC2)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2665437.png)
![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)
![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]acetic acid](/img/structure/B2665439.png)
![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)

![4-[(3-Fluorocyclopentyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2665451.png)


![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)


![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)